![molecular formula C10H13BrClNO B6416151 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240570-79-9](/img/structure/B6416151.png)
4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride (4-Bromo-2-PAMPH) is a synthetic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 281.7 g/mol and a melting point of 220-222°C. 4-Bromo-2-PAMPH is an important reagent in organic synthesis and has been used in a variety of applications, including the preparation of biologically active compounds, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers and plastics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Sulfonamide-Derived Compounds
Sulfonamide-derived compounds, including those structurally related to 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol, have been synthesized and characterized, with their transition metal complexes evaluated for biological activities. These compounds exhibit moderate to significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).
Photodynamic Therapy Applications
Research into the derivatives of phenol compounds, including the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide groups containing Schiff base, highlights their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antiurease Activities of Propargyl Bromide Derivatives
Propargyl bromide derivatives, including those related to the chemical structure , have been synthesized and shown to possess potential antiurease and antibacterial effects. This indicates their usefulness in creating new compounds to combat bacterial infections and treat conditions caused by urease-producing bacteria (Batool et al., 2014).
Synthesis and Characterization of Chelate Polymers
Chelate polymers containing etheric diphenyl rings in their backbone, synthesized from compounds including bromophenol derivatives, show promising thermal, optical, electrochemical, and morphological properties. These materials could have applications in advanced polymer technologies (Kaya & Aydın, 2011).
Antimicrobial Agents from Substituted Phenyl Azetidines
The synthesis of substituted phenyl azetidines, derived from bromophenol compounds, has shown potential as antimicrobial agents. These findings suggest applications in developing new drugs to treat infections (Doraswamy & Ramana, 2013).
Eigenschaften
IUPAC Name |
4-bromo-2-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h2-4,6,12-13H,1,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXNFYHQHOQBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


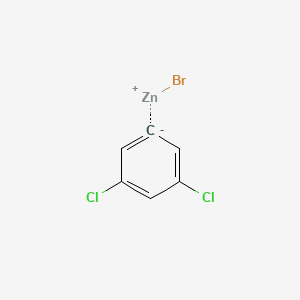
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)
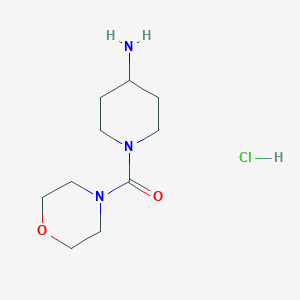
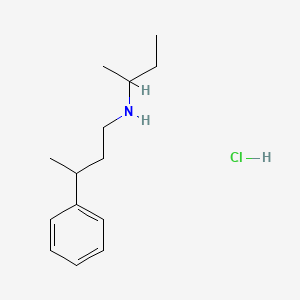
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
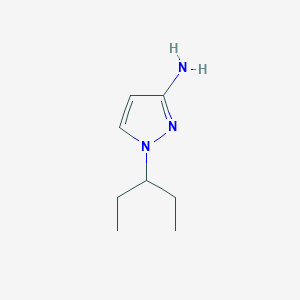
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
amine](/img/structure/B6416126.png)
amine hydrochloride](/img/structure/B6416135.png)
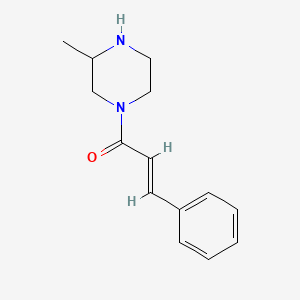
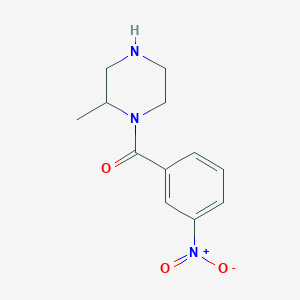
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)